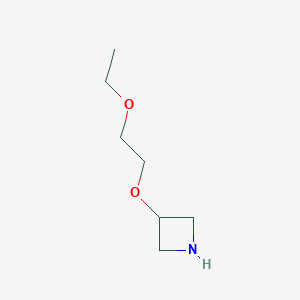
3-(2-Ethoxyethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Etoxietoxi)azetidina es un heterociclo de cuatro miembros que contiene nitrógeno. Las azetidinas, incluida la 3-(2-Etoxietoxi)azetidina, se caracterizan por su tensión anular, que confiere una reactividad y estabilidad únicas en comparación con otros heterociclos nitrogenados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de azetidinas, incluida la 3-(2-Etoxietoxi)azetidina, a menudo implica reacciones de ciclización. Un método común es la alquilación de aminas primarias con bis-triflatos de 2-sustituidos-1,3-propanodiol generados in situ . Otro enfoque es la síntesis en un solo paso de heterociclos que contienen nitrógeno a partir de dihaluros de alquilo y aminas primarias bajo irradiación de microondas . Además, las azetidinas se pueden sintetizar mediante aminación intramolecular de organoboronatos .
Métodos de producción industrial
La producción industrial de azetidinas normalmente implica rutas sintéticas escalables que aseguran un alto rendimiento y pureza. Se utilizan métodos como la alquilación directa de 1-azabiciclo[1.1.0]butano con reactivos organometálicos en presencia de catalizadores de cobre . Estos métodos permiten la preparación de azetidinas que portan diversos grupos funcionales, lo que las hace adecuadas para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-(2-Etoxietoxi)azetidina experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir las azetidinas en aminas u otras formas reducidas.
Sustitución: Las azetidinas pueden experimentar reacciones de sustitución nucleófila, donde el átomo de nitrógeno es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como los haluros de alquilo para reacciones de sustitución .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de azetidina, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
La 3-(2-Etoxietoxi)azetidina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas complejas y polímeros.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y recubrimientos con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de la 3-(2-Etoxietoxi)azetidina implica su interacción con los objetivos y las vías moleculares. La tensión anular en las azetidinas las hace reactivas, permitiéndoles participar en diversas reacciones químicas. Estas reacciones pueden conducir a la formación de compuestos bioactivos que interactúan con enzimas o receptores específicos en sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidinas: Heterociclos nitrogenados de cinco miembros con menor tensión anular y diferente reactividad.
β-Lactámicos: Amidas cíclicas de cuatro miembros con significativa actividad biológica, comúnmente encontradas en antibióticos.
Unicidad
La 3-(2-Etoxietoxi)azetidina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. Su reactividad y estabilidad lo convierten en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
1219948-70-5 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-2-9-3-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
WVYQXTJUSKZXFO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)




![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)
![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)

![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)

